molecular formula C15H19N3O B3074495 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 1020252-48-5

2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B3074495
CAS No.: 1020252-48-5
M. Wt: 257.33 g/mol
InChI Key: VTTSLYHYTJVHOL-UHFFFAOYSA-N
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Description

2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Triazole derivatives are known for their ability to inhibit enzymes and proteins involved in various diseases.

    Materials Science: The compound can be used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

The primary target of 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one is the enzyme lanosterol 14α-demethylase (CYP51A1) , a crucial component in the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, similar to cholesterol in animal cells .

Mode of Action

This compound inhibits lanosterol 14α-demethylase by binding to its heme iron, preventing the demethylation of lanosterol. This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and increased membrane permeability . The result is impaired cell membrane integrity and function, ultimately causing fungal cell death.

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . This pathway is crucial for maintaining the structure and function of fungal cell membranes. Disruption of this pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the cell . The downstream effects include altered membrane fluidity and permeability, impaired enzyme function, and disrupted cellular processes.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, disrupting cell membrane integrity. At the cellular level, this results in increased membrane permeability, leakage of cellular contents, and ultimately, cell death . This antifungal action makes the compound effective against a broad spectrum of fungal pathogens.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability:

Understanding these factors is crucial for optimizing its use in clinical settings.

: Information synthesized from various sources on the mechanism of action and pharmacokinetics of triazole antifungal agents.

Biochemical Analysis

Biochemical Properties

2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . This inhibition can lead to a decrease in estrogen levels, making it a potential candidate for the treatment of estrogen-dependent cancers. Additionally, the compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways. It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. It can also activate or inhibit receptors, leading to changes in downstream signaling pathways and cellular responses . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Binding proteins can also influence the compound’s distribution by sequestering it in specific cellular compartments or tissues . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production . The subcellular localization of the compound can determine its biological effects and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-isopropylbenzaldehyde, 2-methylpropan-1-one, and 1H-1,2,4-triazole.

    Condensation Reaction: The first step involves the condensation of 4-isopropylbenzaldehyde with 2-methylpropan-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate α,β-unsaturated ketone.

    Cyclization: The intermediate undergoes cyclization with 1H-1,2,4-triazole in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
  • 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione

Uniqueness

2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to its specific substitution pattern on the triazole ring and the presence of the isopropyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)-2-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11(2)12-5-7-13(8-6-12)14(19)15(3,4)18-10-16-9-17-18/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTSLYHYTJVHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)(C)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146342
Record name 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-48-5
Record name 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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